4-Amino-phenol 1-benzoate
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Overview
Description
4-Amino-phenol 1-benzoate, also known as 4-aminophenyl benzoate, is an organic compound with the molecular formula C13H11NO2. It is a derivative of phenol and benzoic acid, characterized by the presence of an amino group at the para position of the phenol ring and a benzoate ester group. This compound is typically a dark brown solid and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-phenol 1-benzoate can be synthesized through the esterification of 4-aminophenol with benzoic acid or its derivatives. One common method involves the reaction of 4-aminophenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-phenol 1-benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Formation of 4-nitroso-phenol 1-benzoate or 4-nitro-phenol 1-benzoate.
Reduction: Formation of 4-aminophenol and benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-phenol 1-benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of 4-Amino-phenol 1-benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate ester group can participate in hydrophobic interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
4-Aminophenol: Lacks the benzoate ester group and is more hydrophilic.
4-Nitrophenol: Contains a nitro group instead of an amino group, making it more electron-withdrawing.
Phenyl benzoate: Lacks the amino group and is less reactive in biological systems.
Uniqueness: 4-Amino-phenol 1-benzoate is unique due to the presence of both an amino group and a benzoate ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
(4-aminophenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZBREYRUUQJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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